molecular formula C14H18N2O5 B12293697 N2-Cbz-L-homoglutamine

N2-Cbz-L-homoglutamine

Cat. No.: B12293697
M. Wt: 294.30 g/mol
InChI Key: DURMFLXRPFTILO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N2-Cbz-L-homoglutamine typically involves the protection of the amino group of L-homoglutamine using benzyloxycarbonyl chloride (Cbz-Cl). The reaction is carried out in the presence of a base, such as sodium carbonate or sodium bicarbonate, to maintain the appropriate pH . The reaction conditions are carefully controlled to ensure high yield and purity of the product. Industrial production methods often involve large-scale procedures that are scalable and efficient .

Comparison with Similar Compounds

N2-Cbz-L-homoglutamine is similar to other Cbz-protected amino acids, such as N2-Cbz-L-lysine and N2-Cbz-L-ornithine . its unique structure and properties make it particularly useful in specific research applications. The stability of the Cbz group under various conditions and its ease of removal through hydrogenolysis distinguish it from other protecting groups .

Conclusion

This compound is a valuable compound in scientific research, offering versatility and stability in peptide synthesis and other applications. Its unique properties and wide range of applications make it an essential tool in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

6-amino-6-oxo-2-(phenylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-12(17)8-4-7-11(13(18)19)16-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURMFLXRPFTILO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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